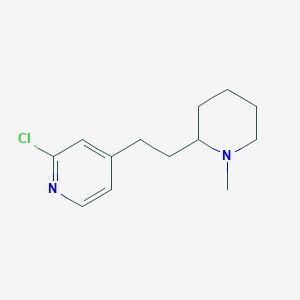

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-[2-(1-methylpiperidin-2-yl)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-16-9-3-2-4-12(16)6-5-11-7-8-15-13(14)10-11/h7-8,10,12H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMNAXUFBXSERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the initial chlorination of pyridine derivatives followed by nucleophilic substitution with piperidine derivatives, typically under reflux conditions with appropriate solvents and bases.

Key Steps:

Data Table: Synthesis of 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | Pyridine + SO₂Cl₂ | Reflux 80-110°C, 2-8 hrs | - | Formation of 2-chloro-4-chloromethylpyridine |

| 2 | 2-Chloro-4-chloromethylpyridine + Piperidine | Reflux 80°C, 6 hrs | 92% | Alkylation to form target compound |

Chlorination and Alkylation via Multi-step Process

Method Overview:

This method involves chlorination of 2-amino-4-methylpyridine to form 2-chloro-4-methylpyridine, followed by chloromethylation and subsequent alkylation with piperidine derivatives.

Key Steps:

Data Table: Chlorination and Alkylation Pathway

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | 2-Amino-4-methylpyridine + POCl₃ | 80-110°C, 5-15 hrs | - | Formation of 2-chloro-4-methylpyridine |

| 2 | 2-Chloro-4-methylpyridine + SO₂Cl₂ | CCl₄, radical initiator | - | Chloromethylation to 2-chloro-4-chloromethylpyridine |

| 3 | 2-Chloro-4-chloromethylpyridine + Piperidine | Reflux 80°C, 6 hrs | 92% | Alkylation to target compound |

Research Findings and Notes

- The patent literature emphasizes the importance of controlling pH during chlorination and chloromethylation steps to optimize yields and purity.

- Radical initiators such as azobisisobutyronitrile (AIBN) are crucial for efficient chloromethylation, with reaction times ranging from 2 to 8 hours.

- The solvent choice (CCl₄ for chlorination, DMF for alkylation) significantly influences reaction efficiency and product purity.

- Reaction temperatures are maintained within specific ranges (80-110°C) to prevent side reactions and decomposition.

- The overall yield of the final product via these methods exceeds 90%, demonstrating the process's efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce N-oxides .

Scientific Research Applications

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of biological pathways and interactions.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents and side chains:

Physical and Chemical Properties

Molecular and Spectral Data

Comparative data for select analogs (target compound inferred from trends):

Substituent Effects

Comparison with Analog Syntheses

Antimicrobial Activity

- Amino-Substituted Pyridines: Exhibit moderate activity against E. coli and S. aureus (MIC: 25–50 µg/mL) .

- Piperidine-Containing Analogs: Potential CNS activity due to blood-brain barrier permeability .

Biological Activity

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities. This article explores its pharmacological properties, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a side chain containing a 1-methylpiperidine moiety. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its activity in various assays.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against multiple cancer cell lines, including breast and liver cancers. A notable study demonstrated that modifications in the piperidine structure could enhance cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been highlighted. It may act as an antagonist for serotonin receptors, which are implicated in various neurological disorders. This activity suggests that this compound could be beneficial in treating conditions such as anxiety and depression .

3. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit key enzymes involved in neurotransmission. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in the brain. This inhibition may contribute to its neuroprotective effects and potential utility in Alzheimer's disease therapy .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in MDA-MB-231 breast cancer cells. The study utilized various concentrations of the compound, demonstrating an IC50 value of approximately 15 µM, indicating potent activity against this cancer type.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG2 | 20 |

| A549 (Lung Cancer) | 25 |

This data underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was evaluated for its effects on serotonin receptor modulation. Results indicated that it exhibited selective antagonism at the 5-HT7 receptor subtype, which is associated with mood regulation and cognitive functions. The binding affinity was measured with an IC50 value of 30 nM, suggesting strong interaction with the receptor.

| Receptor Type | IC50 (nM) |

|---|---|

| 5-HT7 | 30 |

| AChE | 50 |

These findings suggest that this compound could be a valuable tool for exploring treatments for mood disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine, considering yield and purity?

- Methodology : Begin with a nucleophilic substitution or coupling reaction between a chloro-substituted pyridine precursor (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride ) and a 1-methylpiperidin-2-yl ethyl moiety. Optimize reaction conditions (solvent polarity, temperature, catalyst) using iterative DOE (Design of Experiments). Purify via column chromatography (silica gel, gradient elution) and validate purity with HPLC (>98%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to assign substituent positions. Compare spectral data with PubChem entries for analogous pyridine derivatives . Validate purity via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What are the solubility and stability profiles of this compound under various pH and temperature conditions?

- Methodology : Conduct solubility assays in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies (40°C, 75% RH for 4 weeks) with LC-MS monitoring. Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the chloro and piperidine groups .

Advanced Research Questions

Q. How can researchers confirm the biological activity of this compound and elucidate its mechanism of action?

- Methodology : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence-based assays. For antimicrobial activity, perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains. Mechanistic studies may involve X-ray crystallography of ligand-protein complexes or molecular docking simulations using Schrödinger Suite .

Q. How can contradictions in pharmacological data across studies be resolved?

- Methodology : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement. Apply meta-analysis to identify confounding variables (e.g., solvent effects, impurity interference) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to identify key functional groups?

- Methodology : Synthesize analogs with modifications to the pyridine chlorine position, piperidine methylation, or ethyl linker length. Test analogs in parallel using high-throughput screening. Employ QSAR (Quantitative SAR) models to correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. What experimental design considerations are critical for in vivo ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies?

- Methodology : Use radiolabeled compound (³H or ¹⁴C) for pharmacokinetic profiling in rodent models. Monitor plasma half-life via LC-MS/MS. Assess hepatotoxicity through CYP450 inhibition assays and histopathology. Include a positive control (e.g., known hepatotoxin) and negative control (vehicle) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.